molecular formula C16H15F3N2O4S B2575298 N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE CAS No. 1421475-30-0

N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE

Cat. No.: B2575298
CAS No.: 1421475-30-0
M. Wt: 388.36
InChI Key: JFNIDCIMWILHSJ-UHFFFAOYSA-N
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Description

N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE is a complex organic compound that features a thiophene ring and a trifluoromethoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE typically involves multiple steps, including the formation of the thiophene ring and the introduction of the trifluoromethoxy phenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can yield alcohol derivatives.

Mechanism of Action

The mechanism of action of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoromethoxy phenyl group can interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE is unique due to the combination of the thiophene ring and trifluoromethoxy phenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-11-5-3-10(4-6-11)21-15(24)14(23)20-8-7-12(22)13-2-1-9-26-13/h1-6,9,12,22H,7-8H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNIDCIMWILHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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